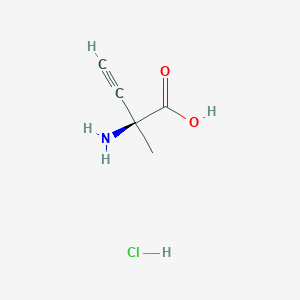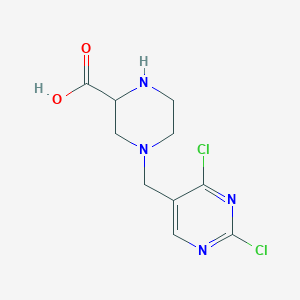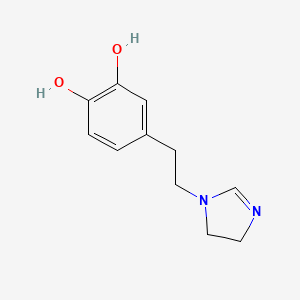
Tripotassium-2-hydroxycitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium-2-hydroxycitrate, also known as hydroxycitric acid tripotassium salt, is a potassium salt of hydroxycitric acid. This compound is derived from citric acid and is commonly found in the rinds of certain fruits, such as Garcinia cambogia. It is known for its potential health benefits, particularly in weight management and metabolic health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tripotassium-2-hydroxycitrate can be synthesized by neutralizing hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline salt .
Industrial Production Methods: In industrial settings, this compound is often produced using extracts from Garcinia cambogia. The fruit rind is processed to extract hydroxycitric acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and crystallized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tripotassium-2-hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce simpler organic compounds .
Applications De Recherche Scientifique
Tripotassium-2-hydroxycitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on metabolic pathways and enzyme inhibition.
Medicine: It is investigated for its potential role in weight management and as a therapeutic agent for conditions like obesity and diabetes.
Industry: It is used in the formulation of dietary supplements and functional foods
Mécanisme D'action
The primary mechanism of action of tripotassium-2-hydroxycitrate involves the inhibition of the enzyme ATP-citrate lyase. This enzyme plays a crucial role in the conversion of citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, which can help in weight management and metabolic health .
Comparaison Avec Des Composés Similaires
Potassium citrate: Used for managing renal tubular acidosis and kidney stones.
Calcium hydroxycitrate: Another salt of hydroxycitric acid with similar properties.
Sodium hydroxycitrate: Similar in function but with different solubility and bioavailability
Uniqueness: Tripotassium-2-hydroxycitrate is unique due to its specific inhibition of ATP-citrate lyase and its potential benefits in weight management. Its potassium content also makes it beneficial for maintaining electrolyte balance .
Propriétés
Formule moléculaire |
C6H8K3O8 |
|---|---|
Poids moléculaire |
325.42 g/mol |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |
Clé InChI |
KXSYNAPRYLMHRK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O.[K].[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)

![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)



![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)


![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)

![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
